REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9](O)=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[BH4-].[Na+].C1COCC1.[CH2:29]([N:31](CC)CC)C.C([N+](CCCC)(CCCC)CCCC)CCC.[C-]#N.[Na+]>C1(C)C=CC=CC=1.O.CC(C)=O.CN(C=O)C>[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[CH2:9][C:29]#[N:31])=[CH:4][CH:3]=1 |f:2.3,7.8|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
2-(4-fluoro-benzyl)-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2=C(C(=O)O)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. during 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is further heated up to 50° C
|
Type
|
CUSTOM
|
Details
|
evaporated at 50° C. under vacuum
|
Type
|
ADDITION
|
Details
|
THF (0.3 L/mol) is added
|
Type
|
TEMPERATURE
|
Details
|
to reflux (67° C.)
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux during 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred during 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated up to 50° C.
|
Type
|
CUSTOM
|
Details
|
the organic layer is evaporated at 50° C. under vacuum
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (3 L/mol) is added
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred during 45 min to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred vigorously during 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The organic layer is washed a second time with water (1 L/mol)
|
Type
|
CUSTOM
|
Details
|
evaporated (40° C., vac.)
|
Type
|
DISSOLUTION
|
Details
|
The product is dissolved in toluene (2.5 L/mol)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated up
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred during 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred during 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
After washing a second time with water (0.5 L/mol)
|
Type
|
CUSTOM
|
Details
|
drying on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=C(C=CC=C2)CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |